EPX Inhibition Potency and Peroxidase Selectivity Profile
3,5-Dibromo-4-fluorophenol demonstrates moderate but measurable inhibition of human eosinophil peroxidase (EPX) with an IC₅₀ of 360 nM in a tyrosine bromination assay [1]. In contrast, its activity against the structurally related heme enzyme myeloperoxidase (MPO) is substantially more potent (IC₅₀ = 1 nM under similar assay conditions [1]), revealing a >300‑fold selectivity window that is relevant for chemical probe design. The presence of the 4‑fluoro substituent, which is absent in 3,5‑dibromophenol, is known to modulate halogen‑bonding interactions [2] and may contribute to this differential enzyme engagement, although direct comparative studies with non‑fluorinated analogs are lacking in the public domain.
| Evidence Dimension | Inhibitory potency (IC₅₀) against human peroxidases |
|---|---|
| Target Compound Data | EPX: IC₅₀ = 360 nM; MPO: IC₅₀ = 1 nM |
| Comparator Or Baseline | Same compound assayed against MPO (IC₅₀ = 1 nM) |
| Quantified Difference | EPX/MPO selectivity ratio = 360 |
| Conditions | EPX: tyrosine bromination assay, 10 min incubation; MPO: aminophenyl fluorescein assay, 120 mM NaCl, 10 min incubation |
Why This Matters
Procurement of 3,5‑dibromo‑4‑fluorophenol enables exploration of EPX‑selective chemical space, whereas non‑fluorinated dibromophenols lack the halogenation pattern associated with this selectivity profile.
- [1] BindingDB. Entry BDBM50554035 (CHEMBL4790231). IC₅₀ values for human EPX and MPO. Accessed April 2026. View Source
- [2] Wikipedia contributors. Halogen bond. Wikipedia, The Free Encyclopedia. Accessed April 2026. View Source
